1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone
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Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a thiazole ring substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The thiazole ring is then synthesized and coupled with the thiophene group. The final step involves the formation of the ethanone linkage between the piperazine and thiazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl and thiophene groups can participate in substitution reactions, where one atom or group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Medicine: The compound has potential applications in drug discovery and development. Its structure suggests it may interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the chlorophenyl and thiophene groups can modulate these interactions. The thiazole ring may also play a role in binding to biological targets. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Bromophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone: This compound is similar in structure but has a bromophenyl group instead of a chlorophenyl group.
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[2-(furan-2-yl)-1,3-thiazol-4-yl]ethanone: This compound has a furan ring instead of a thiophene ring.
Uniqueness
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone is unique due to the combination of its functional groups. The presence of both a chlorophenyl and a thiophene group, along with the piperazine and thiazole rings, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H18ClN3OS2 |
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Molecular Weight |
404.0 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C19H18ClN3OS2/c20-14-3-1-4-16(11-14)22-6-8-23(9-7-22)18(24)12-15-13-26-19(21-15)17-5-2-10-25-17/h1-5,10-11,13H,6-9,12H2 |
InChI Key |
TUUFLGRBPWFWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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